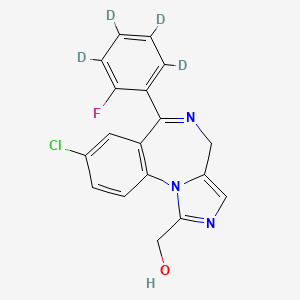

1'-Hydroxymidazolam-d4

Beschreibung

1’-Hydroxy-midazolam-d4 ist ein deuterium-markiertes Analogon von 1’-Hydroxy-midazolam, das ein primäres aktives Metabolit von Midazolam ist. Midazolam ist ein Benzodiazepin, das aufgrund seiner sedierenden, anxiolytischen und antikonvulsiven Eigenschaften eingesetzt wird. 1’-Hydroxy-midazolam-d4 wird in der wissenschaftlichen Forschung hauptsächlich als stabiler, mit stabilen Isotopen markierter interner Standard zur Quantifizierung von 1’-Hydroxy-midazolam in verschiedenen biologischen Matrizes verwendet .

Eigenschaften

Molekularformel |

C18H13ClFN3O |

|---|---|

Molekulargewicht |

345.8 g/mol |

IUPAC-Name |

[8-chloro-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol |

InChI |

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i1D,2D,3D,4D |

InChI-Schlüssel |

QHSMEGADRFZVNE-RHQRLBAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)F)[2H])[2H] |

Kanonische SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1’-Hydroxy-midazolam-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das 1’-Hydroxy-midazolam-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung deuterierter Lösungsmittel wie deuteriertes Methanol und deuteriertes Wasser, zusammen mit Katalysatoren, um die Einarbeitung von Deuteriumatomen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 1’-Hydroxy-midazolam-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung hochreiner deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül zu gewährleisten. Das Endprodukt wird dann mit Techniken wie der Flüssigchromatographie gereinigt, um die gewünschte Reinheit und Isotopenmarkierung zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

1’-Hydroxy-midazolam-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre ursprüngliche Form, Midazolam, zurückverwandeln.

Substitution: Die Deuteriumatome im Molekül können unter bestimmten Bedingungen durch Wasserstoffatome substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten pH-Werten und Temperaturen, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten von 1’-Hydroxy-midazolam, die mit Techniken wie Massenspektrometrie und Kernmagnetresonanzspektroskopie weiter analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1'-Hydroxymidazolam-d4 is extensively utilized in pharmacokinetic studies due to its role as a primary active metabolite of midazolam. Its measurement aids in understanding the metabolism of midazolam, particularly through the cytochrome P450 3A (CYP3A) pathway.

- Case Study : A study assessing the value of measuring 1'-hydroxymidazolam in drug-drug interaction (DDI) studies found that while midazolam levels could indicate CYP3A inhibition or induction, the levels of 1'-hydroxymidazolam did not significantly contribute to interpreting results. This suggests that while it is important for understanding metabolic pathways, its standalone measurement may not be essential in all contexts .

Drug-Drug Interaction Assessments

The compound is crucial in evaluating potential drug-drug interactions involving midazolam. It serves as a biomarker for CYP3A activity and helps predict how co-administered drugs may alter midazolam metabolism.

- Research Findings : In a series of DDI studies, the effects of various investigational drugs on midazolam metabolism were analyzed. The results indicated that CYP3A inhibitors led to an increase in midazolam concentrations and a decrease in 1'-hydroxymidazolam levels . This relationship underscores the importance of 1'-hydroxymidazolam-d4 in assessing the safety and efficacy of concurrent medications.

Glucuronidation Studies

Research has shown that 1'-hydroxymidazolam undergoes glucuronidation, which is critical for its elimination from the body. Understanding this metabolic pathway is essential for predicting drug clearance and potential accumulation.

- Findings : A study demonstrated the N-glucuronidation of 1'-hydroxymidazolam in human liver microsomes, identifying both O- and N-glucuronides as metabolites. The kinetics of these reactions were characterized, providing insights into how genetic variations in glucuronidation enzymes could affect individual responses to midazolam therapy . This information is vital for personalized medicine approaches.

Clinical Applications

In clinical settings, 1'-hydroxymidazolam-d4 is employed to monitor therapeutic drug levels, particularly in vulnerable populations such as pediatrics.

- Validation Study : A sensitive assay was developed to measure midazolam and its metabolites, including 1'-hydroxymidazolam and its glucuronides, in pediatric plasma samples. This method allows for accurate quantification even in small volumes, facilitating better management of sedation protocols .

Research Methodology

The application of 1'-hydroxymidazolam-d4 extends to methodological advancements in analytical chemistry and pharmacology.

- Analytical Techniques : The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in quantifying 1'-hydroxymidazolam-d4 alongside other metabolites. This technique enhances the reliability and sensitivity of measurements, which is crucial for both research and clinical applications .

Data Summary Table

Wirkmechanismus

1’-Hydroxymidazolam-d4 exerts its effects by acting as a neuronal depressant agent. It inhibits neuronal activity by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedative, anxiolytic, and anticonvulsant effects. The molecular targets involved include GABA receptors, which are modulated by the compound to produce its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

1’-Hydroxy-midazolam-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die Stabilität bietet und eine genaue Quantifizierung in analytischen Studien ermöglicht. Ähnliche Verbindungen umfassen:

1’-Hydroxy-midazolam: Die nicht-deuterierte Form, die ebenfalls ein primäres aktives Metabolit von Midazolam ist.

α-Hydroxy-midazolam-d4: Ein weiteres deuterium-markiertes Analogon, das für ähnliche Zwecke in der wissenschaftlichen Forschung verwendet wird

Diese Verbindungen teilen ähnliche pharmakologische Eigenschaften, unterscheiden sich aber in ihrer Isotopenmarkierung, was sich auf ihre Stabilität und Eignung für bestimmte analytische Anwendungen auswirkt.

Biologische Aktivität

1'-Hydroxymidazolam-d4 is a deuterated derivative of 1'-hydroxymidazolam, which is a major metabolite of midazolam, a benzodiazepine commonly used for sedation and anesthesia. This compound is significant in pharmacokinetic studies, particularly concerning drug-drug interactions (DDIs) and the metabolism mediated by cytochrome P450 enzymes.

Chemical Structure and Properties

1'-Hydroxymidazolam-d4 has a similar structure to midazolam but features deuterium atoms in place of hydrogen at specific positions. This modification enhances its stability during metabolic studies and allows for precise tracking in biological assays.

Metabolism and Enzymatic Activity

The primary metabolic pathway for midazolam involves the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. The metabolism of midazolam to 1'-hydroxymidazolam-d4 is crucial for understanding its pharmacokinetics and potential interactions with other drugs:

- CYP3A4 Activity : 1'-Hydroxymidazolam-d4 serves as a marker for CYP3A4 activity, which is responsible for the majority of midazolam's clearance from the body. Studies have shown that the levels of this metabolite can vary significantly based on genetic polymorphisms, drug interactions, and other factors influencing CYP3A4 activity .

Biological Activity and Pharmacokinetics

The biological activity of 1'-hydroxymidazolam-d4 can be assessed through various pharmacokinetic parameters:

- Absorption : Following oral administration of midazolam, 1'-hydroxymidazolam-d4 concentrations can be measured to evaluate absorption efficiency.

- Distribution : The distribution volume can indicate how extensively the compound spreads throughout body tissues.

- Elimination Half-Life : This parameter is critical for understanding how quickly the drug is cleared from the system.

Table 1: Pharmacokinetic Parameters of 1'-Hydroxymidazolam-d4

| Parameter | Value |

|---|---|

| Absorption Half-Life | Varies (typically short) |

| Distribution Volume | Varies (dependent on individual metabolism) |

| Elimination Half-Life | Approximately 2-3 hours |

| Clearance Rate | Dependent on CYP3A4 activity |

Case Studies and Research Findings

Several studies have demonstrated the utility of measuring 1'-hydroxymidazolam-d4 in assessing drug interactions:

- Study on Drug Interactions : A study evaluated the effects of hepatitis C drugs on midazolam metabolism. It was found that certain combinations led to significant alterations in the pharmacokinetics of both midazolam and its metabolites, including 1'-hydroxymidazolam-d4. This highlights the importance of monitoring this metabolite in clinical settings to predict potential DDIs .

- Population Pharmacokinetic Modeling : Research developed population pharmacokinetic models that incorporated data from multiple clinical trials involving midazolam and its metabolites. These models help predict how different factors influence drug metabolism and guide dosing strategies in diverse populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.